molecular formula C5H6N2O5S B13628981 Methyl 5-sulfamoylisoxazole-3-carboxylate

Methyl 5-sulfamoylisoxazole-3-carboxylate

Cat. No.: B13628981
M. Wt: 206.18 g/mol
InChI Key: VDTLAURDNAPONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-sulfamoylisoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-sulfamoylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal catalysts . These methods can include the use of organic bases and solvents under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-sulfamoylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-sulfamoylisoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-sulfamoylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-sulfamoylisoxazole-3-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

methyl 5-sulfamoyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O5S/c1-11-5(8)3-2-4(12-7-3)13(6,9)10/h2H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTLAURDNAPONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.